1-(3-Bromophenyl)thiourea
Overview
Description
Thioureas are a class of organic compounds characterized by the presence of a thiourea moiety, which is a functional group similar to urea but with a sulfur atom replacing the oxygen atom. They are known for their diverse applications in organic synthesis, medicinal chemistry, and as ligands in coordination chemistry. The specific compound of interest, 1-(3-Bromophenyl)thiourea, is not directly synthesized in the provided studies, but related compounds with similar structural motifs have been synthesized and characterized, providing insights into the properties and behaviors of such compounds.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared using 4-fluorobenzoyl isothiocyanate and isomeric fluoroanilines in dry acetonitrile . Similarly, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were synthesized from corresponding methylbenzoyl isothiocyanates and 4-aminotrifluorotoluene in dry tetrahydrofuran . These methods suggest that 1-(3-Bromophenyl)thiourea could potentially be synthesized by reacting 3-bromobenzoyl isothiocyanate with an appropriate amine in a suitable solvent.
Molecular Structure Analysis
The molecular structures of thiourea derivatives are often elucidated using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea derivatives was determined, and the compounds were characterized by various spectroscopic methods . The crystal structure of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea revealed a cis-trans configuration with respect to the thiourea moiety . These studies indicate that the molecular structure of 1-(3-Bromophenyl)thiourea would likely feature similar planarity and potential for intramolecular hydrogen bonding.
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. The studies provided do not detail specific reactions involving 1-(3-Bromophenyl)thiourea, but the presence of the bromophenyl group suggests potential for further substitution reactions, given the bromine atom's reactivity. The thiourea moiety itself can engage in hydrogen bonding and act as a ligand, which could be explored in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be inferred from spectroscopic data and crystallographic analysis. For example, the vibrational spectra of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were studied using FTIR and Raman spectroscopy . The crystal and molecular structure of 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea was determined by X-ray diffraction, providing information on the compound's solid-state arrangement . These analyses contribute to understanding the general properties of thiourea derivatives, such as their stability, hydrogen bonding patterns, and electronic properties.
Scientific Research Applications
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Organic Synthesis
- Thioureas have gained significant attention due to their use in the synthesis of several important heterocyclic compounds .
- Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
- Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .
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Pharmaceutical Industries
- Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries .
- Various articles have demonstrated the important biological activities of thioureas such as, herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
- The 1 H -imidazol thiourea derivatives emerged as promising anti-HIV agents .
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Materials Science
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Chemosensors
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Adhesives and Flame Retardants
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Organocatalysts
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Synthetic Precursors of New Heterocycles
- Thioureas have gained marvelous attention in the last few decades because of their use in the synthesis of several important heterocyclic compounds .
- Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
- Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .
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Pharmacological Applications
- Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries .
- These compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
- These compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .
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Coordination Complexes
Safety And Hazards
properties
IUPAC Name |
(3-bromophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRVSIPVHYWULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370836 | |
Record name | 1-(3-bromophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)thiourea | |
CAS RN |
21327-14-0 | |
Record name | 1-(3-bromophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Bromophenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.